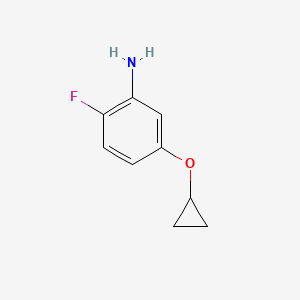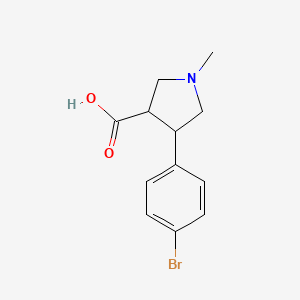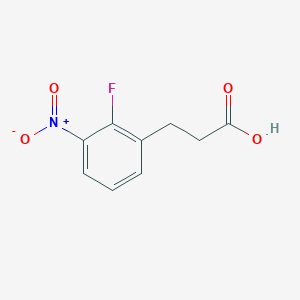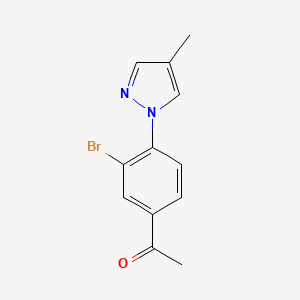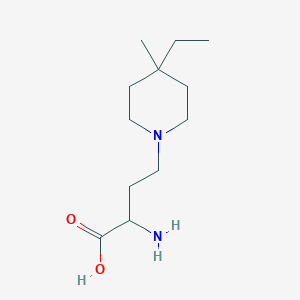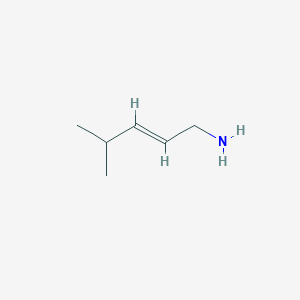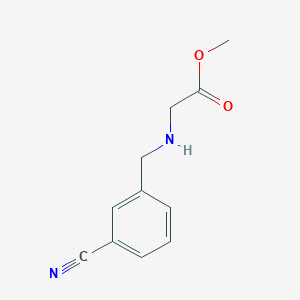
Methyl (3-cyanobenzyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-cyanobenzyl)glycinate is an organic compound that belongs to the class of glycinyl esters It is derived from the formal condensation of the carboxy group of glycine with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (3-cyanobenzyl)glycinate can be synthesized through several methods. One common approach involves the treatment of glycine with methanol in the presence of a catalyst. The reaction typically requires an acidic environment, often achieved by adding hydrochloric acid. The reaction proceeds as follows:
[ \text{Glycine} + \text{Methanol} \rightarrow \text{Methyl glycinate} ]
Another method involves the use of trimethylsilyl chloride and methanol. Glycine is treated with two equivalents of trimethylsilyl chloride, followed by the addition of methanol. This method is advantageous as it avoids the need for strong acids and can be performed under milder conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and scalability, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3-cyanobenzyl)glycinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are often carried out in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions involve the replacement of functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
Methyl (3-cyanobenzyl)glycinate finds extensive applications in scientific research across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions, providing insights into cellular processes.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials
Mécanisme D'action
The mechanism of action of methyl (3-cyanobenzyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the modulation of enzyme activity, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl (3-cyanobenzyl)glycinate can be compared with other similar compounds, such as methyl glycinate and menthol glycinates. These compounds share structural similarities but differ in their specific functional groups and properties:
Methyl Glycinate: A glycinyl ester obtained by the condensation of glycine with methanol.
Menthol Glycinates: These compounds are synthesized from menthol and glycine derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 2-[(3-cyanophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)8-13-7-10-4-2-3-9(5-10)6-12/h2-5,13H,7-8H2,1H3 |
Clé InChI |
JLBKHVOPCLAGQX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNCC1=CC(=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


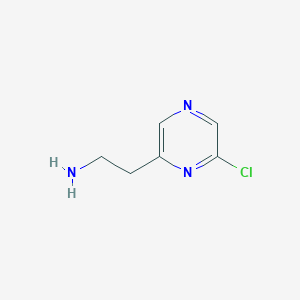

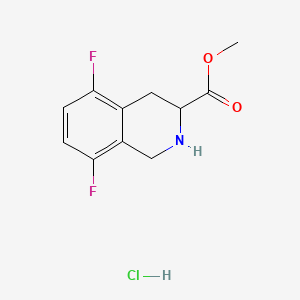
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
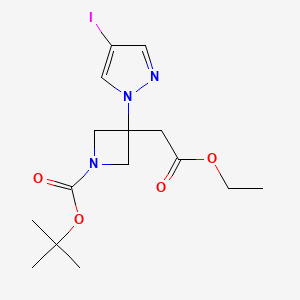
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
